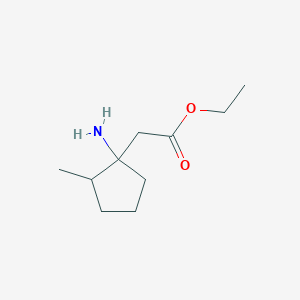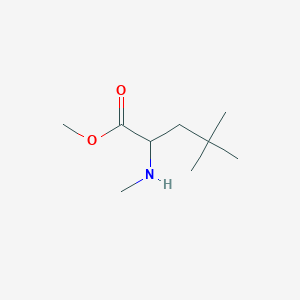![molecular formula C14H20N2O3 B13571894 tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1) in cancer cells. This compound has a molecular formula of C14H20N2O3 and a molecular weight of 264.3.
Vorbereitungsmethoden
The synthesis of tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate involves several steps. One common synthetic route includes the condensation of N-(3-aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential as an inhibitor of monocarboxylate transporter 1 (MCT1), which plays a role in cancer cell metabolism. In medicine, it is being investigated for its potential use in cancer treatment due to its ability to inhibit specific transporters in cancer cells. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate involves the inhibition of monocarboxylate transporter 1 (MCT1) in cancer cells. MCT1 is responsible for the transport of lactate and other monocarboxylates across cell membranes. By inhibiting MCT1, this compound disrupts the metabolic processes of cancer cells, leading to reduced cell proliferation and increased cell death. The molecular targets and pathways involved in this mechanism include the inhibition of lactate transport and the disruption of cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate can be compared with other similar compounds that target monocarboxylate transporters. Some similar compounds include AZD3965 and other MCT1 inhibitors. What sets this compound apart is its specific structure and its potential for higher selectivity and potency in inhibiting MCT1. This uniqueness makes it a valuable compound for further research and development in the field of cancer treatment.
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)15-10-4-6-11(7-5-10)16-8-12(17)9-16/h4-7,12,17H,8-9H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
KGGVGTHXQUKLFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)
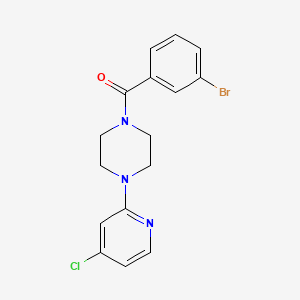
![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)
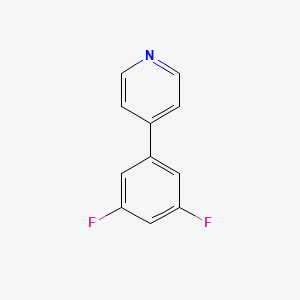
![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)
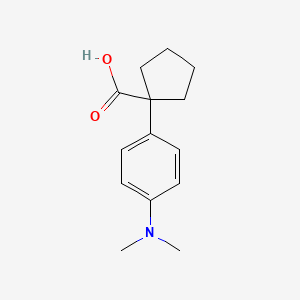
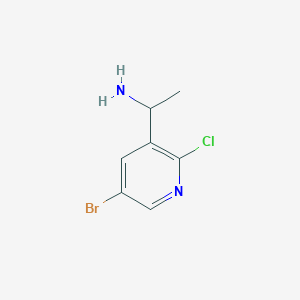
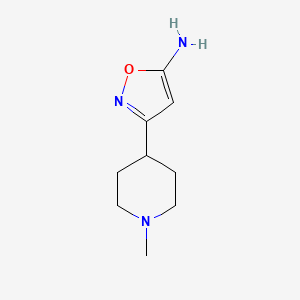
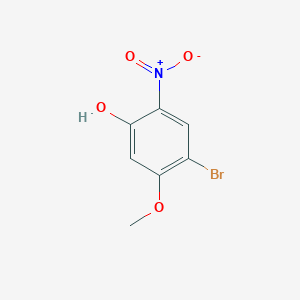
![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
